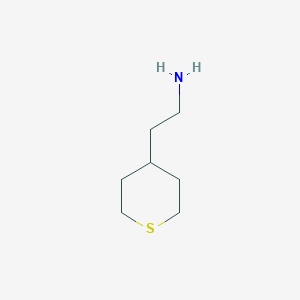

2-(Tetrahydrothiopyran-4-yl)ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNCEWRKAYFRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrothiopyran-4-ylamine: From Foundational Synthesis to a Privileged Scaffold in Drug Discovery

Abstract

Tetrahydrothiopyran-4-ylamine, a saturated sulfur-containing heterocycle, represents a cornerstone building block in modern medicinal chemistry. Its discovery is not marked by a singular event, but by the gradual evolution of synthetic organic chemistry and the strategic application of bioisosterism in drug design. This guide provides a comprehensive technical overview of Tetrahydrothiopyran-4-ylamine, beginning with its historical context and the development of its core synthetic routes. We will delve into the causality behind key experimental choices, present validated protocols, and explore the compound's role as a privileged scaffold. By examining its physicochemical properties and its incorporation into therapeutic agents, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile pharmacophore.

Introduction and Historical Context

The history of Tetrahydrothiopyran-4-ylamine (also known as thian-4-amine) is intrinsically linked to the rise of heterocyclic chemistry in the 20th century. Unlike molecules with a celebrated discovery story, its emergence was a logical and needs-driven development. As medicinal chemists sought to modulate the properties of carbocyclic compounds, the principle of bioisosteric replacement—substituting atoms or groups with similar steric or electronic properties—gained prominence.

The substitution of a methylene (-CH₂) group in a cyclohexane ring with a sulfur atom to form a tetrahydrothiopyran (thiane) ring offered a compelling strategy. This modification introduces a polarizable heteroatom without drastically altering the six-membered ring's conformational chair-like preference, while potentially improving metabolic stability and introducing new molecular interaction points. The addition of an amine at the 4-position provides a crucial functional handle for derivatization and a key hydrogen-bonding or salt-bridging feature for target engagement.[1] Consequently, the synthesis of this scaffold was not an academic curiosity but a direct response to the demands of rational drug design.

Foundational Synthetic Strategies

The primary and most reliable methods for synthesizing Tetrahydrothiopyran-4-ylamine originate from its ketone precursor, tetrahydro-4H-thiopyran-4-one. The choice of synthetic route is dictated by factors such as scale, desired purity, and available reagents.

Synthesis of the Ketone Precursor

The ketone, tetrahydro-4H-thiopyran-4-one, is itself a product of classic organic reactions. A robust and scalable method involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by acidic hydrolysis and decarboxylation.[2] This two-step process is favored for its high overall yield and suitability for large-scale production.[2]

Conversion to the Amine: Reductive Amination

The most prevalent and versatile method for converting the ketone to the target amine is reductive amination .[3] This one-pot reaction involves the condensation of the ketone with an ammonia source to form a transient imine intermediate, which is then immediately reduced to the stable amine.

Causality of Experimental Choice: Direct alkylation of ammonia is notoriously difficult to control and often leads to over-alkylation.[3] Reductive amination elegantly circumvents this by forming the C-N bond through an imine, which is then reduced. The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the imine over the starting ketone, preventing the formation of the alcohol byproduct.[3][4] Catalytic hydrogenation using molecular hydrogen over catalysts like Raney Nickel or Palladium on carbon is another powerful, clean, and industrially favored method.

Below is a generalized workflow for the synthesis of Tetrahydrothiopyran-4-ylamine from its common precursor.

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize Tetrahydrothiopyran-4-ylamine from tetrahydro-4H-thiopyran-4-one.

Materials:

-

Tetrahydro-4H-thiopyran-4-one (1.0 eq)

-

Ammonium Acetate (5.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-thiopyran-4-one and ammonium acetate.

-

Add anhydrous methanol and stir the mixture at room temperature until the solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl (aq) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the aqueous residue to pH > 12 with 1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or crystallization of its hydrochloride salt.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

The Tetrahydrothiopyran-4-ylamine Scaffold in Medicinal Chemistry

The utility of this scaffold stems from a combination of advantageous physicochemical and structural properties that make it a "privileged" structure in drug discovery.[1] A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets.

Key Attributes:

-

Bioisostere of Cyclohexylamine/Piperidine: It serves as a valuable bioisostere, where the sulfur atom can modulate lipophilicity and metabolic stability compared to its carbocyclic and piperidine analogs.[5]

-

Conformational Rigidity: The saturated six-membered ring adopts a predictable chair conformation, which reduces the entropic penalty upon binding to a target protein. This conformational constraint can lead to higher binding affinity and selectivity.

-

Hydrogen Bonding: The amine group at the 4-position can act as a hydrogen bond donor, while the sulfur atom can act as a weak hydrogen bond acceptor. These interactions are critical for anchoring a drug molecule within a receptor's binding pocket.

-

Synthetic Tractability: The amine serves as a versatile chemical handle for further modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Caption: Role of the scaffold in drug-receptor binding.

The incorporation of this motif has been instrumental in the development of various therapeutic agents, including kinase inhibitors and anti-viral compounds.[5][6][7] Its structure is frequently cited in patents for novel pharmaceutical compositions.[6][7]

Physicochemical Data

Quantitative data provides essential insights for drug development professionals, influencing parameters like solubility, permeability, and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NS | [8] |

| Molecular Weight | 117.21 g/mol | [8] |

| Appearance | Solid | [8] |

| pKa (Predicted) | ~9.5 - 10.5 (for the conjugate acid) | Typical for aliphatic amines |

| LogP (Predicted) | ~0.5 - 1.0 | Varies with prediction software |

Conclusion

Tetrahydrothiopyran-4-ylamine has evolved from a conceptual building block into a validated and highly valuable scaffold in the arsenal of medicinal chemists. Its history is one of applied science, where the need for novel chemical matter with improved drug-like properties drove its synthesis and subsequent adoption. The robust and well-understood synthetic routes, particularly reductive amination from the corresponding ketone, ensure its accessibility. Its inherent structural and electronic properties—conformational rigidity, bioisosteric nature, and synthetic versatility—solidify its status as a privileged pharmacophore. As the quest for more selective and potent therapeutics continues, the strategic deployment of the Tetrahydrothiopyran-4-ylamine core will undoubtedly contribute to the discovery of future medicines.

References

-

PubChem Compound Summary for CID 84809782, 3-(4-Bromophenyl)thian-4-amine. National Center for Biotechnology Information. [Link]

-

thieno[2,3-d]pyrimidin-4-amine Properties. U.S. Environmental Protection Agency. [Link]

- Tetrahydro-2H-thiopyran-4-carboxamide derivative (US6903125B2).

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

- Patents Assigned to The United States as represented by the Department of Health and Human Services.

-

Method for producing tetrahydro-2h-thiopyran-4-carboxamide derivative (JP-2006241145-A). PubChem. [Link]

- Advanced drug development and manufacturing (EP2511844A2).

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Center for Biotechnology Information. [Link]

-

Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Royal Society of Chemistry. [Link]

- Synthesis of 4-amino-pyrimidines scaffolds (US8198443B2).

-

Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. National Center for Biotechnology Information. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Thieme. [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

- Synthesis method of tetrahydro-4H-pyran-4-one (CN103508990A).

- Process for the preparation of amines by catalytic hydrogenation of nitriles (US5498796A).

-

A convenient preparation of tetrahydro-4H-pyran-4-one. Royal Society of Chemistry. [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

PubChem Compound Summary for CID 21598642, Tetrahydrothiopyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. US6903125B2 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]

- 7. Method for producing tetrahydro-2h-thiopyran-4-carboxamide derivative - Patent JP-2006241145-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydro-2H-thiopyran-4-amine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydrothiopyran-4-yl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-(Tetrahydrothiopyran-4-yl)ethylamine (CAS No. 1262410-73-0)[1]. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from analogous compounds, to offer a robust predictive characterization. This approach is designed to guide researchers in the identification and structural elucidation of this and related heterocyclic amines.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a saturated six-membered sulfur-containing ring (tetrahydrothiopyran) and an ethylamine side chain. This structural motif is of interest in medicinal chemistry due to the prevalence of both the tetrahydrothiopyran ring and the ethylamine pharmacophore in various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

This guide will systematically detail the predicted spectroscopic signatures of this compound, providing a foundational reference for its analysis.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Predicted Chemical Shifts and Coupling Constants: The electron-withdrawing effect of the sulfur atom in the tetrahydrothiopyran ring will deshield the adjacent methylene protons (H-2 and H-6). The electronegative nitrogen atom in the ethylamine side chain will similarly deshield the adjacent methylene protons (H-1'). The remaining protons on the tetrahydrothiopyran ring (H-3, H-5, and H-4) and the terminal methyl protons of the ethylamine group (H-2') will appear in the more shielded upfield region of the spectrum. The spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, which are invaluable for structural assignment.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shift of the amine protons.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (axial & equatorial) | 2.5 - 2.8 | Multiplet | - |

| H-3, H-5 (axial & equatorial) | 1.7 - 2.0 | Multiplet | - |

| H-4 | 1.4 - 1.6 | Multiplet | - |

| H-1' | 2.7 - 2.9 | Triplet | ~7 |

| H-2' | 1.1 - 1.3 | Triplet | ~7 |

| -NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | - |

Interpretation of the Predicted ¹H NMR Spectrum:

The spectrum is expected to show distinct regions. The downfield region (2.5-2.9 ppm) will contain the signals for the protons adjacent to the sulfur and nitrogen atoms. The upfield region (1.1-2.0 ppm) will contain the remaining aliphatic protons. The broad singlet for the amine protons is characteristic and its chemical shift can be highly dependent on concentration and solvent. The triplet for the H-1' protons arises from coupling to the H-2' protons, and vice-versa, providing clear evidence for the ethylamine side chain. The complex multiplets for the tetrahydrothiopyran ring protons are due to both geminal and vicinal coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Predicted Chemical Shifts: The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms. The carbon atoms directly bonded to the sulfur (C-2 and C-6) and nitrogen (C-1') will be deshielded and appear at higher chemical shifts. The other aliphatic carbons will be found in the more shielded upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-80 ppm.

-

Reference: TMS at 0.00 ppm.

-

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 32 - 36 |

| C-3, C-5 | 30 - 34 |

| C-4 | 38 - 42 |

| C-1' | 40 - 44 |

| C-2' | 35 - 39 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The signals for C-2/C-6 and C-3/C-5 may be very close or even overlap. The downfield signals will correspond to the carbons influenced by the heteroatoms (C-2, C-6, and C-1'). The remaining signals will be in the upfield aliphatic region.

Predicted Mass Spectrometry (MS)

Causality Behind Predicted Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion will undergo fragmentation through characteristic pathways. The most likely fragmentation will be the alpha-cleavage of the C-C bond adjacent to the amine, leading to a stable iminium ion. Cleavage of the ethylamine side chain and fragmentation of the tetrahydrothiopyran ring are also expected.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectral Data:

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 145 | Moderate | [M]⁺ (Molecular Ion) |

| 116 | High | [M - CH₂NH₂]⁺ |

| 102 | Moderate | [M - C₂H₅NH₂]⁺ |

| 87 | Moderate | [C₄H₉S]⁺ |

| 44 | High (Base Peak) | [CH₂=NH₂]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum should show a molecular ion peak at m/z 145, confirming the molecular weight of the compound[1]. The base peak is predicted to be at m/z 44, corresponding to the stable iminium ion formed by alpha-cleavage. Other significant fragments will arise from the loss of the ethylamine side chain and fragmentation of the tetrahydrothiopyran ring.

Molecular Structure and Key Fragmentation Pathway:

Sources

2-(Tetrahydrothiopyran-4-yl)ethylamine molecular weight and formula

CAS: 1262410-73-0 | Formula: C₇H₁₅NS | M.W.: 145.27 g/mol

Executive Summary & Strategic Utility

2-(Tetrahydrothiopyran-4-yl)ethylamine is a specialized aliphatic heterocycle used primarily as a building block in high-value medicinal chemistry programs. It serves as a bioisostere for cyclohexylethylamine and 4-(2-aminoethyl)piperidine, offering unique electronic and steric properties driven by the endocyclic sulfur atom.

For drug discovery professionals, this molecule represents a strategic "escape vector" from crowded IP space associated with carbocyclic or nitrogenous rings. Its utility lies in the sulfur atom’s ability to modulate lipophilicity (LogP), alter metabolic soft spots (via S-oxidation), and engage in specific non-covalent interactions (σ-hole bonding) within binding pockets.

Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 1262410-73-0 | Verified identifier for procurement/indexing. |

| Molecular Formula | C₇H₁₅NS | |

| Molecular Weight | 145.27 g/mol | Fragment-based drug design (FBDD) compliant. |

| Predicted LogP | ~1.2 - 1.5 | More lipophilic than piperidine; less than cyclohexane. |

| H-Bond Donors/Acceptors | 1 / 2 | Primary amine (donor/acceptor) + Thioether (weak acceptor). |

| Metabolic Liability | S-Oxidation | Susceptible to FMO/CYP-mediated oxidation to sulfoxide/sulfone. |

Synthetic Methodology: The Homologation Protocol

While the ketone precursor (tetrahydrothiopyran-4-one) is widely available, the conversion to the ethylamine requires precise carbon homologation. Direct alkylation methods often yield poly-alkylated impurities.

The Horner-Wadsworth-Emmons (HWE) olefination followed by reduction is the industry-standard protocol for this transformation, ensuring high fidelity and scalability.

Experimental Workflow

Reaction Class: Two-carbon Homologation / Reductive Amination sequence.

Step 1: Olefination (Formation of the

-Unsaturated Nitrile)

-

Reagents: Tetrahydrothiopyran-4-one, Diethyl cyanomethylphosphonate, NaH (or KOtBu).

-

Solvent: THF (anhydrous).

-

Conditions:

, 4-12 h. -

Mechanism: The phosphonate carbanion attacks the ketone, forming an intermediate oxaphosphetane which collapses to yield 2-(tetrahydrothiopyran-4-ylidene)acetonitrile .

-

Critical Control Point: Temperature control at

during base addition is vital to prevent polymerization of the phosphonate.

Step 2: Reduction (Saturation & Amine Formation)

-

Reagents:

(LAH) or Raney Nickel/ -

Solvent:

or THF (for LAH); MeOH/ -

Conditions: Reflux (LAH) or 50 psi

(Hydrogenation). -

Purification: Acid-base extraction. The amine is extracted into aqueous HCl, washed with ether (to remove non-basic impurities), then basified (pH > 12) and extracted back into DCM.

Visualization: Synthetic Pathway

Figure 1: Two-step homologation synthesis of this compound from the commercially available ketone.

Structural Biology & Bioisosterism

In the context of Structure-Activity Relationship (SAR) studies, this molecule is rarely a random choice. It is deployed to solve specific multiparametric optimization (MPO) problems.

The "Sulfur Effect" in Binding Pockets[1]

-

Lipophilicity Modulation: The sulfur atom increases LogP relative to oxygen (tetrahydropyran) or nitrogen (piperidine) analogs but remains less lipophilic than the all-carbon cyclohexane. This allows for fine-tuning of permeability and solubility.

-

Electronic Interactions: Unlike cyclohexane, the sulfur atom has lone pairs that can accept hydrogen bonds (albeit weakly). More importantly, sulfur exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—which can engage in orthogonal interactions with backbone carbonyls in the receptor.

-

Conformational Bias: The C-S bond length (1.82 Å) is longer than C-C (1.54 Å), leading to a slightly distorted chair conformation compared to cyclohexane. This can subtly alter the vector of the ethylamine side chain, potentially improving fit in a rigid binding pocket.

Decision Logic for Scaffold Selection

Researchers should use the following logic to determine when to deploy this scaffold versus standard analogs.

Figure 2: Strategic decision tree for selecting the tetrahydrothiopyran scaffold during lead optimization.

Handling, Stability, and Metabolic Considerations

Oxidation Sensitivity

The thioether moiety is the primary stability concern.

-

In Vitro: The molecule is stable under standard ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation to the sulfoxide.

-

In Vivo: The sulfur atom is a metabolic "soft spot." It is readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s to the sulfoxide (chiral, mixture of diastereomers) and subsequently to the sulfone .

-

Design Strategy: If high clearance is observed due to S-oxidation, researchers often preemptively synthesize the sulfone analog (1,1-dioxo-tetrahydrothiopyran) to block this metabolic route while retaining the geometry.

-

Storage Protocol

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: 2–8°C (Refrigerated).

-

Form: Ideally stored as the Hydrochloride (HCl) salt to enhance stability and prevent amine oxidation/carbamate formation from atmospheric

.

References

-

Glaxo Group Limited. International Patent WO 99/67263: Purine Derivatives. (1999). Describes the use of tetrahydrothiopyran-4-yl derivatives in adenosine receptor ligands. Retrieved from

-

Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. (2011). Discusses sulfur-for-carbon substitution tactics. [Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Tetrahydrothiopyran-4-ylamine in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of available scaffolds, saturated heterocycles have emerged as critical components for navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and achieving potent and selective target engagement. Tetrahydrothiopyran-4-ylamine, a conformationally restricted six-membered ring featuring a sulfur heteroatom and a primary amine, is a versatile and increasingly valuable building block in this context.[1]

This guide provides an in-depth exploration of Tetrahydrothiopyran-4-ylamine's applications in medicinal chemistry. We will move beyond simple descriptions to elucidate the underlying rationale for its use, offering field-proven insights into how this scaffold can be leveraged to address common challenges in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this important synthetic intermediate. We will cover its physicochemical impact, synthetic accessibility, and its role in the development of therapeutics for oncology, neuroscience, and infectious diseases.

PART I: The Tetrahydrothiopyran Scaffold - Physicochemical Properties and Synthetic Access

Section 1.1: Physicochemical Profile & Design Rationale

The decision to incorporate a specific scaffold into a drug candidate is a multifactorial process driven by the need to optimize a molecule's interaction with its biological target while ensuring favorable drug-like properties. The tetrahydrothiopyran ring, as a bioisostere of more common carbocyclic (cyclohexane) or heterocyclic (piperidine, tetrahydropyran) rings, offers a unique combination of properties.[2]

Causality Behind Scaffold Selection:

-

Lipophilicity Modulation : The sulfur atom in the tetrahydrothiopyran ring is less electronegative and less of a hydrogen bond acceptor than the oxygen in its tetrahydropyran analogue. This subtle difference can be exploited to fine-tune a compound's lipophilicity (LogP) and overall polarity (Topological Polar Surface Area, TPSA), which are critical for controlling solubility, cell permeability, and off-target effects.[2]

-

Metabolic Stability : The C-S bond is generally stable to metabolic degradation. Replacing a metabolically labile position on an aromatic ring or an aliphatic chain with the tetrahydrothiopyran moiety can block common sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.

-

Vectorial Exit and SAR Exploration : The amine handle at the 4-position provides a reliable point for chemical modification, allowing chemists to project substituents into specific regions of a target's binding pocket. The defined chair-like conformation of the ring system provides a more rigid structure than an open alkyl chain, reducing the entropic penalty upon binding and potentially increasing potency.[1]

-

Novelty and Patentability : In a competitive intellectual property landscape, the use of less common scaffolds like tetrahydrothiopyran can provide a pathway to novel chemical matter, distinguishing a new drug candidate from existing therapies.

To illustrate these points, the following table compares the calculated physicochemical properties of Tetrahydrothiopyran-4-ylamine with its common isosteres.

| Compound | Structure | cLogP | TPSA (Ų) | pKa (Amine) |

| Cyclohexylamine | C₆H₁₁NH₂ | 1.48 | 26.02 | ~10.6 |

| Piperidin-4-amine | C₅H₁₀N₂ | 0.40 | 38.04 | ~9.8 |

| Tetrahydropyran-4-ylamine | C₅H₁₁NO | 0.17 | 38.25 | ~9.3 |

| Tetrahydrothiopyran-4-ylamine | C₅H₁₁NS | 1.05 | 26.02 | ~9.5 |

Data calculated using standard cheminformatics software; pKa values are estimates and can vary with conditions.

Section 1.2: Synthetic Access to the Core Scaffold

The utility of a building block is directly tied to its accessibility. Tetrahydrothiopyran-4-ylamine is readily prepared in a two-step sequence from commercially available starting materials, beginning with the synthesis of its ketone precursor, Tetrahydrothiopyran-4-one.[3]

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation [3]

This protocol describes a reliable, large-scale synthesis of the key ketone intermediate.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

Setup : Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel.

-

Reagent Addition : Prepare a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the sodium hydride suspension at room temperature over 30 minutes.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux for 1 hour. The formation of a thick precipitate is expected.

-

Work-up : Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 6M hydrochloric acid until the pH is acidic (~pH 2-3).

-

Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which is used directly in the next step.

Step 2: Decarboxylation to Tetrahydrothiopyran-4-one

-

Setup : Combine the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step with a mixture of acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

-

Reaction : Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up : Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure Tetrahydrothiopyran-4-one.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-ylamine via Reductive Amination

This protocol efficiently converts the ketone to the desired primary amine.

-

Setup : In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (10.0 g, 86.1 mmol) in methanol (200 mL).

-

Imine Formation : Add ammonium acetate (66.3 g, 861 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

-

Reduction : Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (5.4 g, 86.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight.

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 2M sodium hydroxide solution to the residue until the pH is strongly basic (~pH 12-14).

-

Extraction : Extract the aqueous layer with dichloromethane (4 x 100 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

Caption: Synthetic workflow for Tetrahydrothiopyran-4-ylamine.

PART II: Key Applications in Drug Discovery Programs

Section 2.1: Application in Oncology - Crafting Selective Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. A common challenge in this field is achieving selectivity and favorable pharmacokinetic properties. The "exit vector," or the part of the inhibitor that extends out of the primary binding pocket towards the solvent-exposed region, is critical for tuning these properties.

The tetrahydrothiopyran-4-ylamine moiety is an excellent choice for this role. Its defined stereochemistry and ability to be functionalized allow for precise interactions with solvent-exposed residues, while its physicochemical properties can enhance solubility and oral bioavailability. While a direct example is emerging, the design principle is well-established by its close analogue, tetrahydropyran-4-amine, which was crucial in the development of AstraZeneca's ATM kinase inhibitor, AZD0156.[2]

Protocol 3: SNAr Coupling to a Dichloropyrimidine Core

This protocol provides a representative method for incorporating the amine into a common kinase inhibitor scaffold.

-

Setup : In a microwave vial, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 g, 4.61 mmol) and Tetrahydrothiopyran-4-ylamine (0.54 g, 4.61 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.2 mL, 6.92 mmol) to the mixture.

-

Reaction : Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. Alternatively, the reaction can be heated at 80 °C overnight with conventional heating. Monitor for the formation of the mono-substituted product by LC-MS.

-

Work-up : Cool the reaction to room temperature and pour it into water (100 mL). A precipitate may form.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired product.

Caption: Role of the scaffold in a generic kinase inhibitor design.

Section 2.2: Application in Neuroscience - Accessing the Central Nervous System

Developing drugs for Central Nervous System (CNS) targets presents the unique challenge of crossing the blood-brain barrier (BBB). This requires careful control over properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. Tetrahydrothiopyran-4-ylamine serves as an excellent starting point for building CNS-focused libraries.[1] Its logP is in a favorable range, and the primary amine provides a handle for introducing functionality without adding excessive polarity that might hinder BBB penetration.

Protocol 4: Amide Coupling for CNS Library Synthesis

This protocol details a standard amide coupling reaction to derivatize the amine, a fundamental step in exploring structure-activity relationships (SAR) for CNS targets.

-

Setup : Dissolve the carboxylic acid of interest (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

-

Activation : Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol) to the solution and stir for 10 minutes at room temperature to form the activated ester.

-

Amine Addition : Add a solution of Tetrahydrothiopyran-4-ylamine (117 mg, 1.0 mmol) in DMF (2 mL) to the reaction mixture.

-

Reaction : Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

Work-up : Dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Section 2.3: Application in Anti-Infective Agents

The search for novel antibiotics to combat rising antimicrobial resistance is a global health priority. The tetrahydrothiopyran scaffold has been successfully incorporated into novel oxazolidinone antibacterials, demonstrating its utility in this therapeutic area.[4] The scaffold serves to present key pharmacophoric elements in a new three-dimensional arrangement, potentially evading existing bacterial resistance mechanisms and improving activity against challenging pathogens.

Protocol 5: N-Acetylation for Oxazolidinone Analogue Synthesis

This protocol outlines a simple N-acetylation, a common first step in elaborating the amine for SAR studies in anti-infective programs.

-

Setup : Dissolve Tetrahydrothiopyran-4-ylamine (1.0 g, 8.53 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Base Addition : Add triethylamine (1.8 mL, 12.8 mmol) to the solution.

-

Reagent Addition : Add acetyl chloride (0.67 g, 8.53 mmol) dropwise to the stirred solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for completion by TLC.

-

Work-up : Quench the reaction by adding water (30 mL). Separate the organic layer.

-

Extraction : Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification : Combine the organic layers, wash with 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which can often be used without further purification or can be recrystallized.

Conclusion

Tetrahydrothiopyran-4-ylamine is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its unique physicochemical profile allows for the nuanced modulation of properties critical for drug efficacy and safety, including lipophilicity, metabolic stability, and solubility.[1] Its straightforward synthesis from common precursors ensures its accessibility for both small-scale library synthesis and larger-scale development campaigns.[3] As demonstrated in applications spanning oncology, neuroscience, and anti-infectives, the tetrahydrothiopyran-4-ylamine scaffold provides a robust platform for developing next-generation therapeutics.[1][2][4] Continued exploration of this and related saturated heterocycles will undoubtedly unlock new avenues for addressing unmet medical needs.

References

-

ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

-

PubMed. (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one enhances the inhibitory effect of gemcitabine on pancreatic cancer cells. [Link]

-

Specialty Chemicals. Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one. [Link]

-

Bioorganic & Medicinal Chemistry. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

Frontiers in Pharmacology. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. [Link]

-

PMC. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

-

PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

-

ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

-

PMC. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Scholars Research Library. Bioactive Compounds and their Pharmacological Activities. [Link]

-

PubMed. Development of natural products as drugs acting on central nervous system. [Link]

-

Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

ResearchGate. Development of natural products as drugs acting on central nervous system. [Link]

-

PubMed. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. [Link]

-

PubMed. Tetrandrine for Targeting Therapy Resistance in Cancer. [Link]

-

Frontiers in Pharmacology. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. [Link]

-

MDPI. New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. [Link]

-

PubMed. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

RSC Publishing. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]

-

PubMed. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. [Link]

-

CONICET. CNS Drug Development – Lost in Translation?. [Link]

-

PubMed. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells. [Link]

Sources

Application Note: Tetrahydrothiopyran-4-ylamine Scaffolds in Next-Gen Agrochemical Design

Executive Summary & Scientific Rationale

In the high-stakes arena of agrochemical discovery, the Tetrahydrothiopyran-4-ylamine (THTP-4-NH2) scaffold has emerged as a critical bioisostere for the traditional cyclohexyl and tetrahydropyranyl rings. While structurally similar to these common moieties, the THTP scaffold offers a unique "oxidation switch"—the sulfur atom—which allows medicinal chemists to precisely modulate lipophilicity (LogP), water solubility, and metabolic stability without altering the core carbon skeleton.

This guide details the protocols for utilizing THTP-4-NH2, focusing on its transformation into sulfone-bridged pharmacophores . Recent data (Chen et al., 2025) indicates that the sulfone derivative of this ring system is often the bioactive species in novel acaricides, exhibiting superior efficacy against Psoroptes cuniculi compared to standards like ivermectin.

Key Advantages of the THTP Scaffold:

-

Metabolic Toggle: The sulfide (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-) in vivo (pro-drug approach) or synthetically (active moiety), dramatically altering polarity.

-

Lipophilicity Modulation:

-

Sulfide: High LogP (Lipophilic, good cuticle penetration).

-

Sulfone: Lower LogP (Polar, improved systemic mobility).

-

-

Bioisosterism: Mimics the spatial volume of a cyclohexyl ring but introduces hydrogen bond acceptor capability (via S=O oxygens).[1]

Chemical Properties & Handling[2][3][4]

Tetrahydrothiopyran-4-ylamine (CAS: 21926-00-1) requires specific handling due to the dual reactivity of the nucleophilic amine and the oxidizable sulfur.

| Property | Value/Description | Implication for Synthesis |

| Molecular Weight | 117.21 g/mol | Low MW allows for heavy decoration without breaking Lipinski/Tice rules. |

| Basicity (pKa) | ~10.5 (Amine) | Highly nucleophilic; requires base scavengers (DIPEA/TEA) during coupling. |

| Redox Sensitivity | High (Sulfur) | Critical: The sulfur atom is prone to oxidation. Avoid non-specific oxidants (e.g., KMnO4) unless sulfone formation is intended. |

| Solubility | Water, MeOH, DCM | Versatile solvent compatibility, but free base is hygroscopic. |

Safety Note: While generally stable, sulfur heterocycles can carry a characteristic odor and potential toxicity. Handle in a fume hood. Avoid contact with strong oxidizing agents until the controlled oxidation step.

Synthetic Protocols

The synthesis of THTP-based agrochemicals typically follows a "Couple-then-Oxidize" strategy. Attempting to oxidize the amine before coupling often leads to N-oxidation byproducts (N-oxides).

Protocol A: Amide Coupling (The "Anchor" Step)

Objective: Attach the THTP scaffold to the acyl chloride or carboxylic acid core of the pesticide.

Reagents:

-

Acid Core (e.g., substituted benzoyl chloride or pyrazole acid)

-

THTP-4-NH2 (1.1 equiv)

-

Base: DIPEA (2.5 equiv) or Pyridine

-

Solvent: DCM (anhydrous)

Procedure:

-

Dissolution: Dissolve the Acid Core (1.0 mmol) in anhydrous DCM (5 mL) under

atmosphere. Cool to 0°C.[2][3] -

Base Addition: Add DIPEA (2.5 mmol) dropwise.

-

Amine Addition: Add THTP-4-NH2 (1.1 mmol) slowly. Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat.

. Dry organic layer over-

Checkpoint: Ensure the Sulfur atom remains as a sulfide (check LCMS mass; M+H).

-

Protocol B: Controlled Oxidation to Sulfone (The "Activation" Step)

Objective: Convert the sulfide-linker to the bioactive sulfone form. This is the critical step for acaricidal activity.

Mechanism:

Reagents:

-

Coupled THTP-Amide (from Protocol A)

-

m-CPBA (meta-Chloroperoxybenzoic acid), 77% max purity. Stoichiometry is vital.

-

For Sulfoxide: 1.1 equiv.

-

For Sulfone: 2.5 equiv.

-

-

Solvent: DCM or Ethyl Acetate.

Procedure:

-

Setup: Dissolve THTP-Amide (1.0 mmol) in DCM (10 mL). Cool to 0°C.[2][3]

-

Oxidant Addition: Add m-CPBA (2.5 mmol for sulfone) portion-wise over 15 minutes. Do not dump all at once to avoid exotherms.

-

Monitoring: Stir at RT.

-

Time: Sulfoxide forms rapidly (<1 h). Sulfone conversion typically requires 4-16 hours.

-

LCMS: Watch for the mass shift: M+16 (Sulfoxide)

M+32 (Sulfone).

-

-

Quenching (Critical):

-

Add 10% aqueous

or -

Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).

-

-

Purification:

-

Wash with sat.[2]

(2x) to remove the m-chlorobenzoic acid byproduct. -

Concentrate and recrystallize (usually from EtOH/Hexane) or purify via flash chromatography.

-

Visual Workflows

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the decision matrix for synthesizing THTP derivatives, highlighting the divergence between "Pro-drug" (Sulfide) and "Active" (Sulfone) targets.

Caption: Step-wise synthesis of THTP agrochemicals. Note the divergence at the oxidation step to tune physicochemical properties.

Figure 2: Bioisosteric Design Logic

Why choose THTP over Cyclohexane?

Caption: SAR progression showing how THTP serves as a tunable scaffold compared to standard carbocycles.

Analytical Validation & Troubleshooting

When characterizing these compounds, standard NMR techniques can confirm the oxidation state of the sulfur ring.

| Feature | Sulfide (-S-) | Sulfone (-SO2-) |

| 1H NMR (H-adjacent to S) | ||

| 13C NMR (C-adjacent to S) | ||

| LCMS Pattern | Parent Mass (M) | M + 32 |

| TLC Polarity | High Rf (Non-polar) | Low Rf (Polar) |

Common Pitfall:

-

Issue: "I see two spots on TLC after adding 1 eq of mCPBA."

-

Cause: You likely have a mixture of Sulfoxide (Spot A) and Sulfone (Spot B).

-

Solution: If the Sulfone is the target, push the reaction with excess oxidant and heat (40°C) to collapse the mixture into the single Sulfone product.

References

-

Chen, D., et al. (2025). "Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi." Molecular Diversity. Link

- Significance: Establishes the sulfone-THTP moiety as a superior acaricidal pharmacophore.

-

Patil, V. V., et al. (2016). "m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines." Journal of Organic Chemistry. Link

- Significance: Provides foundational chemistry for controlled oxid

-

Chem-Impex International. "Tetrahydro-2H-thiopyran-4-amine hydrochloride Product Page." Link

-

Significance: Source for physical property data and commercial availability.[4]

-

-

University of Rochester. "Workup: mCPBA Oxidation." Department of Chemistry Protocols. Link

- Significance: Authoritative protocol for removing mCBA byproducts during purific

Sources

Application Note: Advanced Strategies for the LC-MS/MS Analysis of Amine-Containing Compounds

Abstract

The quantitative analysis of amine-containing compounds is critical across diverse fields, from pharmaceutical drug development to metabolomics and food safety. However, these molecules present significant analytical challenges, primarily due to their high polarity and basic nature, which often leads to poor retention in conventional reversed-phase liquid chromatography (RPLC), peak tailing, and variable ionization efficiency. This guide provides a comprehensive overview of robust strategies to overcome these obstacles using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into field-proven protocols for sample preparation, chemical derivatization, and advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind each experimental choice is explained to empower researchers to develop and validate sensitive, selective, and reliable methods for amine analysis.

Introduction: The Analytical Challenge of Amines

Amine-containing compounds, ranging from neurotransmitters and amino acids to pharmaceuticals and industrial chemicals, are a cornerstone of biological and chemical sciences. Their analysis is frequently complicated by several physicochemical properties:

-

High Polarity: Small, aliphatic amines and polyamines are highly polar, resulting in minimal or no retention on traditional C18 reversed-phase columns under typical mobile phase conditions.[1]

-

Poor Volatility: This makes them unsuitable for direct analysis by gas chromatography without derivatization.

-

Strong Basic Nature: The pKa of most amine functional groups leads to their protonation at neutral or acidic pH. This positive charge can cause strong, undesirable interactions with residual silanols on silica-based columns, leading to poor peak shape.

-

Ionization Variability: While the basic amine group is readily protonated for positive-mode electrospray ionization (ESI), the efficiency can be hampered by matrix effects, where co-eluting compounds compete for ionization, suppressing the analyte signal.[2]

Effectively addressing these challenges requires a multi-faceted approach, beginning with meticulous sample preparation and culminating in an optimized LC-MS/MS method. Liquid chromatography coupled to tandem mass spectrometry is the analytical technique of choice due to its superior sensitivity and selectivity.[2]

Foundational Step: Robust Sample Preparation

The primary goal of sample preparation is to extract the target amines from a complex matrix (e.g., plasma, urine, food homogenate) while removing interferences like proteins, salts, and phospholipids that can compromise the analysis.[2][3] The choice of technique depends on the analyte's properties and the sample matrix.

Common Techniques:

-

Protein Precipitation (PPT): A rapid method for removing proteins from biological fluids, typically by adding a threefold volume of cold organic solvent like acetonitrile. While fast and simple, it provides minimal cleanup, leaving salts and other small molecules that can cause significant matrix effects.[4]

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous phase to deprotonate the amine (making it neutral), it can be efficiently extracted into an organic solvent, leaving polar interferences behind.

-

Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by passing the sample through a cartridge containing a solid sorbent that retains the analyte.[5] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Cation-exchange SPE is particularly effective for amine-containing compounds.

Protocol: Solid-Phase Extraction (SPE) of Amines from Plasma

This protocol provides a general workflow for extracting basic, amine-containing drugs or metabolites from a plasma matrix using a mixed-mode cation-exchange SPE cartridge.

Materials:

-

Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges

-

Plasma Sample containing internal standard

-

2% Formic Acid in Water

-

Methanol

-

5% Ammonium Hydroxide in Methanol (Elution Solvent)

-

Centrifuge, Evaporation System (e.g., Nitrogen stream)

Procedure:

-

Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry. This step activates the sorbent.

-

Equilibration: Pass 1 mL of 2% Formic Acid in water through the cartridge. This step prepares the sorbent with the appropriate pH for analyte binding.

-

Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% Formic Acid and centrifuged) onto the cartridge. The low pH ensures the amine is protonated (positively charged) and binds strongly to the negatively charged cation-exchange sorbent.

-

Washing: Pass 1 mL of 2% Formic Acid in water through the cartridge, followed by 1 mL of Methanol. This removes hydrophilic and hydrophobic interferences, respectively, while the analyte remains bound.

-

Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge to elute the analytes. The high pH of the ammonia neutralizes the amine's positive charge, breaking its ionic bond with the sorbent and allowing it to be eluted.

-

Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 90:10 Acetonitrile:Water) for LC-MS/MS analysis.

Chromatographic Strategies: A Comparative Analysis

The choice of chromatographic strategy is pivotal for achieving successful separation and robust quantification of amines.

Strategy 1: Chemical Derivatization for Reversed-Phase LC

Derivatization is a powerful technique that chemically modifies the amine to make it more suitable for RPLC.[6] The core principle is to attach a larger, non-polar group to the amine, which dramatically increases its hydrophobicity and thus its retention on a C18 column.[6] A secondary benefit is that many derivatizing agents contain easily ionizable moieties, which can enhance MS sensitivity.[6]

Common Derivatization Reagents:

-

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamides. The dansyl group significantly increases hydrophobicity.[6]

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Reacts with primary and secondary amines, adding a large, non-polar Fmoc group.[7]

-

6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC): A reagent that provides excellent derivatization efficiency and improves MS response.[1][8]

Workflow for Derivatization

Caption: General workflow for amine analysis using chemical derivatization.

Protocol: Dansyl Chloride Derivatization of Primary/Secondary Amines

Materials:

-

Dried sample extract or standard solution

-

100 mM Sodium Bicarbonate buffer (pH 9.5)

-

Dansyl Chloride solution (1 mg/mL in Acetonitrile)

-

Formic Acid

-

Heating block or water bath

Procedure:

-

Reconstitution: Reconstitute the dried sample extract in 50 µL of 100 mM Sodium Bicarbonate buffer. The alkaline pH is essential for the reaction as it ensures the amine is in its free base (nucleophilic) form.

-

Reagent Addition: Add 50 µL of the Dansyl Chloride solution.

-

Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in the dark. Dansyl derivatives are light-sensitive.

-

Quenching: Stop the reaction by adding 10 µL of Formic Acid. This neutralizes the excess base and any unreacted Dansyl Chloride.

-

Analysis: The sample is now ready for injection onto an RPLC-MS/MS system.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RPLC for analyzing highly polar compounds without derivatization.[9][10] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[11]

Mechanism of Retention: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes, like protonated amines, can partition from the organic-rich mobile phase into this aqueous layer, leading to retention.[11] Elution is achieved by increasing the proportion of the aqueous mobile phase.

Advantages for Amine Analysis:

-

Excellent Retention: Provides strong retention for polar amines that are unretained in RPLC.[10]

-

No Derivatization: Simplifies sample preparation and avoids potential side reactions or incomplete derivatization.[12]

-

MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced MS sensitivity.[11]

Protocol: General HILIC-MS/MS Method for Polar Amines

LC Conditions:

-

Column: A HILIC column, such as one with an amide-bonded stationary phase (e.g., TSKgel Amide-80).[12]

-

Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Rationale: The ammonium formate acts as a buffer and provides ions to improve peak shape. Formic acid ensures the amines are protonated for good retention and positive-mode ESI detection.

Strategy 3: Ion-Pairing Chromatography (IPC)

IPC is another approach to retain charged amines on a reversed-phase column. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase. It pairs with the protonated amine, neutralizing its charge and adding a hydrophobic character, thus promoting retention on the RPLC column.

Challenges: Traditional ion-pairing reagents are non-volatile and can severely suppress the MS signal and contaminate the instrument. However, MS-compatible reagents like volatile amines (e.g., tributylamine) or perfluorinated carboxylic acids can be used, though they may still cause some ion suppression.[1][13] This strategy is often considered when HILIC or derivatization are not feasible.

Comparative Summary of Chromatographic Strategies

| Feature | Derivatization + RPLC | HILIC | Ion-Pairing Chromatography + RPLC |

| Principle | Increases hydrophobicity | Partitioning into aqueous layer | Neutralizes charge, adds hydrophobicity |

| Pros | Robust, uses common RPLC columns, can improve sensitivity | Excellent for polar analytes, no derivatization, MS-friendly mobile phases[11][12] | Uses common RPLC columns |

| Cons | Extra sample prep step, potential for side-reactions | Different selectivity, requires careful equilibration, sensitive to water content | MS signal suppression[1], instrument contamination, complex mobile phases |

| Best For | Primary/secondary amines, established workflows | Small polar amines, catecholamines, amino acids, underivatized analysis[9] | Charged analytes when HILIC is not an option |

Mass Spectrometry: Selective and Sensitive Detection

For amine analysis, ESI in positive ion mode is standard, as the basic amine group is readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and minimizing interferences.

The most common mode for quantification is Multiple Reaction Monitoring (MRM) . In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This highly specific precursor-to-product ion transition filters out nearly all chemical noise, providing excellent sensitivity and specificity.[14]

Example MRM Transitions for Common Biogenic Amines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Histamine | 112.1 | 95.1 | 15 |

| Dopamine | 154.1 | 137.1 | 12 |

| Serotonin | 177.1 | 160.1 | 18 |

| Tyramine | 138.1 | 121.1 | 20 |

| Putrescine | 89.1 | 72.1 | 14 |

| Note: These values are illustrative and must be empirically optimized on the specific mass spectrometer being used. |

Overall Analytical Workflow

The selection of an appropriate analytical strategy depends on the specific properties of the amine and the research goal. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting an LC-MS/MS strategy for amine analysis.

Conclusion

The successful LC-MS/MS analysis of amine-containing compounds hinges on a well-designed analytical strategy that directly addresses their inherent chemical properties. While direct injection onto reversed-phase columns is feasible for larger, more hydrophobic amines, smaller polar amines require more advanced techniques. Chemical derivatization remains a robust and reliable method for improving chromatographic behavior on ubiquitous RPLC systems. Concurrently, HILIC has emerged as a powerful, modern alternative that simplifies sample preparation by eliminating the need for derivatization while often boosting MS sensitivity. By understanding the principles and protocols behind sample preparation, derivatization, and HILIC, researchers can confidently develop and validate methods to accurately quantify these vital compounds in any matrix.

References

- Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). In Royal Society of Chemistry.

- Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.

- Ikeda, R., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry.

- Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.

- McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis.

- Gotor-Azabarte, A., et al. (2019). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers.

- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Royal Society of Chemistry.

- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.

- Tosoh Bioscience. (n.d.). Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience Website.

- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.

- Roemling, R., & Itoh, S. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC North America.

- Resolian. (n.d.).

- Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector.

- Das, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)

- Dolan, J. W. (2014).

- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.

- Biotage. (2025).

- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.

Sources

- 1. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biotage.com [biotage.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ddtjournal.com [ddtjournal.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. waters.com [waters.com]

- 10. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

role of 2-(Tetrahydrothiopyran-4-yl)ethylamine in targeting neurological disorders

Application Note & Comprehensive Protocols

Topic: A Research Roadmap for Investigating 2-(Tetrahydrothiopyran-4-yl)ethylamine as a Novel Therapeutic Candidate for Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary & Rationale

The landscape of neurotherapeutics is in constant need of novel chemical scaffolds that can engage disease-modifying targets. While the specific compound this compound is not extensively characterized in the literature for neurological applications, its structural components—the tetrahydrothiopyran core and the ethylamine side chain—are present in molecules with known bioactivity. Derivatives of the related tetrahydrothiopyran scaffold have been associated with acetylcholinesterase (AChE) affinity and antioxidant properties, both of which are highly relevant to neurodegenerative disease pathology[1][2]. Furthermore, the parent amine, tetrahydrothiopyran-4-ylamine, is noted as a synthetic building block for pharmaceuticals targeting neurological disorders by modulating neurotransmitter systems[3].

This document abandons a retrospective review in favor of a forward-looking, strategic guide. It is designed as a comprehensive roadmap for the preclinical investigation of this compound, hereafter designated INV-34THT , as a potential therapeutic agent. We will outline three primary, plausible mechanisms of action based on chemical structure and literature precedents for related scaffolds. For each hypothesis, we provide detailed, field-tested protocols and a logical, tiered experimental workflow, from initial in vitro screening to in vivo proof-of-concept. This guide is intended to serve as a complete playbook for a research program aimed at characterizing the neurotherapeutic potential of this, and similar, novel chemical entities.

II. Hypothesized Mechanisms of Action & Investigational Strategy

Based on a structural analysis of INV-34THT and data from related compounds, we propose three primary hypotheses for its potential neurotherapeutic activity. These hypotheses form the basis of our tiered investigational workflow.

-

Hypothesis 1: Cholinergic System Modulation. The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease[4]. Given that some tetrahydrothiopyran derivatives show affinity for AChE, INV-34THT may act as an AChE inhibitor, thereby enhancing cholinergic neurotransmission[1][5].

-

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition. The phenethylamine scaffold is a classic backbone for many monoamine neurotransmitters (e.g., dopamine, norepinephrine) and MAO inhibitors. The ethylamine side chain of INV-34THT suggests potential interaction with monoamine oxidases (MAO-A and MAO-B). Inhibition of MAO-B, in particular, prevents the breakdown of dopamine and is a therapeutic strategy in Parkinson's disease[4].

-

Hypothesis 3: Neuroprotection via Antioxidant Activity. Oxidative stress and neuroinflammation are common pathological features across a spectrum of neurological disorders, including Alzheimer's and Parkinson's disease[6][7]. The sulfur-containing heterocycle in INV-34THT may confer antioxidant properties, protecting neurons from oxidative damage induced by reactive oxygen species (ROS).

Logical Investigational Workflow

The following diagram outlines a staged approach to efficiently test our primary hypotheses, moving from high-throughput in vitro assays to more complex cellular and in vivo models.

Caption: Tiered workflow for INV-34THT investigation.

III. Stage 1: In Vitro Target Validation & Primary Screening

The initial stage involves biochemical assays to rapidly determine if INV-34THT directly interacts with our primary targets of interest.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This protocol uses the Ellman's method, a colorimetric assay. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring absorbance at 412 nm. An inhibitor will slow this reaction.

-

Materials & Reagents:

-

96-well microplate

-

Microplate reader (412 nm absorbance)

-

Human recombinant AChE

-

DTNB (Ellman's Reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

INV-34THT stock solution (in DMSO)

-

Donepezil or Galantamine (positive control inhibitor)

-

-

Procedure:

-

Prepare serial dilutions of INV-34THT (e.g., 0.01 µM to 100 µM) and the positive control in phosphate buffer. The final DMSO concentration should be <0.5%.

-

In each well of the 96-well plate, add:

-

140 µL Phosphate Buffer

-

20 µL DTNB solution

-

20 µL of INV-34THT dilution, positive control, or vehicle (buffer with DMSO).

-

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately place the plate in the reader and measure the absorbance at 412 nm every 60 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration.

-

Determine the percent inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

-

Principle: This is a fluorescence-based assay. MAO enzymes oxidize a non-fluorescent substrate to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), measured at Ex/Em = 535/590 nm.

-

Materials & Reagents:

-

96-well black microplate

-

Fluorescence microplate reader

-

Human recombinant MAO-A and MAO-B enzymes

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

MAO substrate (e.g., p-tyramine)

-

Phosphate buffer (pH 7.4)

-

INV-34THT stock solution (in DMSO)

-

Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls.

-

-

Procedure:

-

Prepare serial dilutions of INV-34THT and positive controls.

-

In separate wells for MAO-A and MAO-B, add:

-

50 µL of MAO-A or MAO-B enzyme solution.

-

50 µL of INV-34THT dilution, positive control, or vehicle.

-

-

Incubate for 15 minutes at 37°C to allow the inhibitor to bind.

-

Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in buffer.

-